Vermelhotin

Description

Structure

3D Structure

Properties

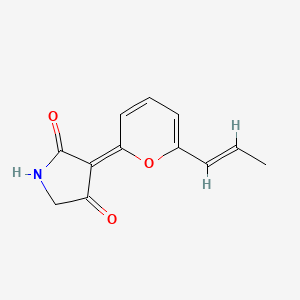

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(3E)-3-[6-[(E)-prop-1-enyl]pyran-2-ylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C12H11NO3/c1-2-4-8-5-3-6-10(16-8)11-9(14)7-13-12(11)15/h2-6H,7H2,1H3,(H,13,15)/b4-2+,11-10+ |

InChI Key |

AGPWDHWZOCXKTC-PKQAVJSRSA-N |

Isomeric SMILES |

C/C=C/C1=CC=C/C(=C\2/C(=O)CNC2=O)/O1 |

Canonical SMILES |

CC=CC1=CC=CC(=C2C(=O)CNC2=O)O1 |

Synonyms |

vermelhotin |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Biosynthetic Pathways

Identification and Characterization of Vermelhotin-Producing Organisms

This compound has been isolated from several fungal sources, including both identified and unidentified strains. Initially, it was discovered in an unidentified fungus designated IFM 52672 researchgate.netclockss.orgelte.hu. Subsequent research has expanded the known producers to include specific endophytic fungi. Flavomyces fulophazii, a grass root colonizing dark septate endophyte belonging to the family Periconiaceae and order Pleosporales, has been identified as a significant producer of this compound researchgate.netelte.huresearchgate.netnih.gov. This fungus is capable of high-yield this compound production in in vitro cultures, with concentrations reaching up to 5.5 mg/g elte.huresearchgate.netnih.gov. Another notable source is Hypoxylon lechatii, a species isolated from ascospores of fruiting bodies collected from wood in French Guiana, classified within the Xylariales researchgate.nettandfonline.comcapes.gov.br. Additionally, a marine-derived fungus, Nodulisporium sp., has been reported to produce this compound mdpi.commdpi.com. An endophytic fungus, MEXU 26343, isolated from the medicinal plant Hintonia latiflora, also yields this compound acs.orgmdpi.comacs.org. To date, four fungal isolates have been reported to produce this compound, with two of these representing unknown species researchgate.netelte.hu.

The table below summarizes the identified this compound-producing organisms:

| Organism Name | Classification/Origin | Key Characteristics |

| Unidentified fungus IFM 52672 | Fungal isolate | Initial source of this compound discovery researchgate.netclockss.org |

| Flavomyces fulophazii | Grass root colonizing dark septate endophyte (Periconiaceae, Pleosporales) elte.huresearchgate.net | High-yield producer (up to 5.5 mg/g in vitro) elte.huresearchgate.netnih.gov |

| Hypoxylon lechatii | Fungal species (Xylariales) from French Guiana researchgate.nettandfonline.com | Produces this compound-like molecules as major stromatal metabolites researchgate.nettandfonline.comcapes.gov.br |

| Nodulisporium sp. | Marine-derived fungus mdpi.commdpi.com | Identified as a producer of this compound mdpi.commdpi.com |

| Endophytic fungus MEXU 26343 | Endophyte from Hintonia latiflora acs.orgacs.org | Isolated from a medicinal plant acs.orgacs.org |

Advanced Separation and Isolation Techniques for this compound from Complex Biological Matrices

The isolation of this compound from its complex biological matrices typically involves advanced chromatographic methods, with preparative high-performance liquid chromatography (HPLC) being a cornerstone technique researchgate.netelte.huresearchgate.netnih.govcapes.gov.brplantaanalytica.comymc.co.jpresearchgate.netchromatographyonline.comspringernature.com. This technique is crucial for purifying natural products from crude extracts due to its high resolution and selectivity plantaanalytica.comresearchgate.net.

The general isolation process involves:

Extraction: this compound is typically extracted from fungal cultures, often from lyophilized biomass or culture broth, using organic solvents clockss.orgelte.huresearchgate.netcapes.gov.bracs.org. For instance, a significant amount of this compound (4.8 mg) was isolated from 1.0 g of lyophilized F. fulophazii culture elte.huresearchgate.netnih.gov.

Chromatographic Separation: Preparative HPLC is widely employed to separate this compound from other co-occurring metabolites researchgate.netelte.huresearchgate.netnih.govcapes.gov.br. Various modes of HPLC, including reversed-phase, are utilized to achieve high purity researchgate.netspringernature.com.

Structure Elucidation: Once isolated, the structure of this compound and its derivatives is confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) is essential for detailed structural analysis researchgate.netclockss.orgelte.huresearchgate.netnih.govcapes.gov.bracs.orgacs.org. High-resolution tandem mass spectrometry (HR-MS/MS) provides molecular formula information and fragmentation patterns elte.huresearchgate.netcapes.gov.br. X-Ray crystallographic investigation has also been instrumental in elucidating the precise three-dimensional structure of this compound researchgate.netclockss.org.

Elucidation of this compound Biosynthetic Precursors and Enzymatic Transformations

This compound is classified as a tetramic acid (pyrrolidine-2,4-dione) derivative researchgate.netclockss.orgelte.huresearchgate.net. While the exact biosynthetic pathway for this compound itself remains uncharacterized in full detail, the general biosynthesis of tetramic acids is well-understood . These compounds are typically synthesized through hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries researchgate.netbeilstein-journals.org. In this process, the core tetramic acid moiety is formed at the terminal NRPS module via a Dieckmann cyclization researchgate.net.

Research into Hypoxylon lechatii, a this compound producer, has revealed the presence of putative PKS-NRPS hybrid clusters within its genome tandfonline.com. These clusters are believed to be involved in the biosynthesis of this compound-like molecules and contain a varying number of associated genes, including those encoding oxidoreductases, tailoring enzymes, transporters, transcription factors, and regulatory proteins tandfonline.com. A retro-biosynthesis pathway has been proposed for this compound-like molecules, suggesting their derivation from other tetramic acids tandfonline.com. Enzymatic transformations play a crucial role in directing metabolic pathways and modifying precursors to yield the final complex natural products like this compound beilstein-journals.orgbeilstein-journals.orgmlrip.ac.inencyclopedia.pub.

Genetic and Molecular Biology Approaches to Understanding this compound Biosynthesis Regulation

The biosynthesis of secondary metabolites, including this compound, is typically governed by genes organized into biosynthetic gene clusters (BGCs) mdpi.comfrontiersin.orgfrontiersin.org. These BGCs often contain not only the genes encoding the enzymes directly involved in the pathway but also genes for pathway-specific or cluster-situated regulatory proteins mdpi.comfrontiersin.orgnih.gov.

Understanding the regulation of this compound biosynthesis involves investigating these genetic elements:

Biosynthetic Gene Clusters (BGCs): The presence of PKS-NRPS hybrid clusters in Hypoxylon lechatii suggests that this compound production is controlled at the genomic level by such clusters tandfonline.com. These BGCs are known to contain various tailoring genes and regulatory elements tandfonline.com.

Transcriptional Regulation: The expression of genes within BGCs is tightly regulated. This regulation can involve transcriptional activators and repressors, such as those belonging to the TetR family mdpi.comfrontiersin.orgnih.govwikipedia.org. These regulatory proteins bind to specific DNA sequences, influencing the transcription of target genes mdpi.comnih.gov.

Molecular Biology Techniques: Genetic and molecular biology approaches, such as genome sequencing and bioinformatics analysis, are used to identify and characterize these BGCs and their regulatory components tandfonline.commdpi.comfrontiersin.org. Strategies like overexpression of positive regulatory genes or inactivation of negative regulatory genes can be employed to activate silent BGCs and enhance the production of desired metabolites frontiersin.org.

Comparative Biosynthetic Analyses of this compound and Related Tetramic Acids in Diverse Biological Systems

This compound is a member of the tetramic acid family, a diverse group of natural products characterized by a pyrrolidine-2,4-dione (B1332186) core researchgate.netclockss.orgelte.huresearchgate.netnih.gov. These compounds are widely distributed across various biological systems, particularly within different lineages of the Ascomycota fungi researchgate.nettandfonline.commdpi.com.

Comparative biosynthetic analyses reveal several key aspects:

Structural Classification: Tetramic acids are classified into various subclasses based on their structural features researchgate.net. This compound, with its distinct pyran ring, is categorized within the "other tetramic acids" class, distinguishing it from simpler 3-acyl tetramic acids or those with more complex spiro-furanone or decalinoyl structures researchgate.netclockss.orgresearchgate.net.

Producer Diversity: While tetramic acids are broadly found, this compound derivatives were initially reported from endophytic fungi within the order Pleosporales researchgate.nettandfonline.com. Interestingly, Hypoxylon lechatii (Xylariales) produces this compound-like molecules as its major metabolites, and other tetramic acids or related 2-pyridones have not been detected in its stromata, suggesting a specialized biosynthetic capacity within this species researchgate.nettandfonline.com.

Biosynthetic Machinery Commonalities: The underlying biosynthetic machinery for tetramic acids generally involves hybrid PKS-NRPS systems mdpi.comresearchgate.net. This commonality across diverse producers suggests a conserved evolutionary origin for the core tetramic acid scaffold, with variations arising from different tailoring enzymes and regulatory elements within the BGCs tandfonline.commdpi.com.

Related Compounds: Several compounds structurally related to this compound have been identified, such as dihydroxythis compound, hydroxythis compound, methoxythis compound, and oxothis compound from Flavomyces fulophazii elte.huresearchgate.netnih.gov. Additionally, novel congeners named hypoxyvermelhotins A, B, and C have been isolated from Hypoxylon lechatii, further illustrating the structural diversity within the this compound-type tetramic acids tandfonline.comcapes.gov.br. The positive correlation between the structures of these metabolites and their producer microbes is often linked to the specific BGCs present in the organisms mdpi.com.

Synthetic Strategies and Methodologies for Vermelhotin and Its Analogues

Retrosynthetic Analyses and Key Disconnections in Vermelhotin Total Synthesis

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the deconstruction of a target molecule into simpler, commercially available precursors through a series of hypothetical reverse reactions ewadirect.comwikipedia.org. While specific detailed retrosynthetic analyses for the total synthesis of this compound are not extensively documented in the provided literature, the general principles of retrosynthesis would be applied to its complex pyrrolidine-2,4-dione (B1332186) (tetramic acid) and pyran ring system researchgate.netclockss.orgmdpi.com.

For a molecule like this compound, key disconnections would likely target the bonds forming the heterocyclic rings and the connections between them. Given its structure as a 3-acylpyrrolidine-2,4-dione derivative with a pyran ring, potential disconnections might involve:

Disconnection of the pyran ring: This could lead to linear or simpler cyclic precursors, potentially involving ring-closing metathesis, Diels-Alder reactions, or other cyclization strategies in the forward synthesis. The presence of E/Z isomerism in the pyran-ylidene moiety suggests a need for controlled formation of this double bond researchgate.netepdf.pubnih.govontosight.ai.

Disconnection of the tetramic acid core: The pyrrolidine-2,4-dione moiety is a common structural unit in natural products, and its synthesis often involves cyclization reactions of amino acid derivatives or related precursors. For example, the formation of the tetramic acid ring can occur via Dieckmann cyclization or similar processes researchgate.net.

Disconnection at the acyl linkage: The 3-acyl substituent on the tetramic acid could be introduced late in the synthesis via acylation reactions.

Development of Novel Synthetic Routes and Reaction Methodologies for the this compound Core Scaffold

The core scaffold of this compound, a 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione, presents unique synthetic challenges due to the fusion of a tetramic acid and a pyran ring researchgate.netclockss.orgresearchgate.net. While direct novel synthetic routes specifically for the this compound core are not detailed in the provided search results, the broader field of tetramic acid synthesis offers insights into potential methodologies. Tetramic acids themselves are a well-studied class of natural products, and their synthesis often involves strategies to form the pyrrolidine-2,4-dione ring mdpi.com.

Research on related complex natural products and their synthetic analogues highlights the use of diverse methodologies. For instance, "green chemistry approaches" and "one-pot synthesis" have been employed in the preparation of other synthetic compounds that exhibit antimycobacterial activity, such as pyrrolodiquinoline derivatives, which were tested alongside this compound sigmaaldrich.comnih.gov. These methods aim for efficiency, reduced waste, and milder reaction conditions, which are desirable in complex molecule synthesis.

The unique pyrane ring in this compound suggests that methodologies enabling the formation of such unsaturated heterocyclic systems would be crucial. This could involve, for example, palladium-catalyzed reactions for the stereoselective formation of carbon-carbon double bonds or cycloaddition reactions to construct the pyran ring rsc.org. The challenge lies in integrating these reactions effectively to build the fused ring system with high atom economy and selectivity.

Stereoselective and Asymmetric Synthesis Approaches to this compound and its Stereoisomers

This compound is known to exist as E/Z isomers, indicating the presence of a geometric isomerism, specifically at the exocyclic double bond linking the pyrrolidine-2,4-dione to the pyran ring researchgate.netepdf.pubnih.govontosight.ai. This characteristic necessitates the application of stereoselective and asymmetric synthesis approaches to control the configuration of the double bond and any potential chiral centers within the molecule.

General strategies for stereoselective synthesis include various catalytic asymmetric reactions, such as asymmetric hydrogenation, asymmetric aldol (B89426) reactions, or chiral auxiliary-mediated transformations rsc.orgrsc.orgresearchgate.netexlibrisgroup.com. For the E/Z isomerism observed in this compound, methods that allow for the selective formation of one geometric isomer over the other would be critical. This could involve:

Stereoselective olefination reactions: Such as Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski olefinations, where reaction conditions or specific reagents can favor the formation of either the E or Z isomer.

Geometric isomerization control: In some cases, a mixture of E/Z isomers might be formed, and subsequent isomerization under controlled conditions (e.g., photochemical or catalytic) could be employed to enrich the desired isomer. The spontaneous interconversion between E- and Z-isomers to give an equilibrium ratio of 1:2 has been observed for this compound isolated from a marine-derived fungus researchgate.net. This highlights the dynamic nature of its stereoisomers and the challenge in controlling their formation.

While specific asymmetric synthesis approaches for this compound itself are not detailed in the provided search results, the broader field of natural product synthesis emphasizes the importance of controlling multiple stereogenic centers and geometric isomers to produce the biologically active form mdpi.com. The synthesis of complex fused heterocycles with multiple stereocenters via internal redox reactions and inverse electron-demand hetero-Diels–Alder reaction sequences has been described as a highly stereoselective approach for other systems rsc.org. These advanced methodologies could potentially be adapted for the stereocontrolled construction of this compound.

Synthesis of Structural Analogues and Chemically Modified Derivatives for Mechanistic Studies

The synthesis of structural analogues and chemically modified derivatives of natural products like this compound is a crucial aspect of drug discovery and mechanistic studies. These derivatives allow researchers to investigate structure-activity relationships (SARs), identify pharmacophores, and understand the molecular mechanisms underlying the observed biological activities.

The literature indicates that synthetic compounds and derivatives have been prepared and tested alongside natural products, including this compound, for their antimycobacterial activity sigmaaldrich.comnih.govresearchgate.netresearchgate.netacs.orgrsc.org. For example, pyrrolodiquinoline derivatives were synthesized and evaluated for anti-tubercular activity, demonstrating the utility of creating diverse chemical entities for biological screening sigmaaldrich.comnih.gov.

For this compound, the synthesis of analogues would likely involve modifications to:

The acyl side chain: Altering the length, branching, or functional groups of the acyl substituent at C-3 of the tetramic acid moiety.

The pyran ring: Modifying the substituents on the pyran ring or exploring variations in its unsaturation or size.

The tetramic acid core: Introducing different substituents on the pyrrolidine (B122466) ring or modifying the nitrogen atom.

These modifications can be achieved through various synthetic transformations, including functional group interconversions, coupling reactions, and cyclizations. The goal is to generate a library of compounds that can shed light on which parts of the this compound structure are essential for its antimycobacterial, cytotoxic, or calmodulin inhibitory activities. This systematic approach of synthesizing and testing derivatives is fundamental to optimizing lead compounds and understanding their biological interactions.

Chemoenzymatic and Biocatalytic Strategies in this compound Chemical Synthesis

Chemoenzymatic and biocatalytic strategies offer powerful alternatives to traditional chemical synthesis, providing advantages such as high selectivity (regio-, stereo-, and enantioselectivity), mild reaction conditions, and reduced environmental impact rsc.orgnih.govnih.gov. These approaches leverage the catalytic power of enzymes to perform specific transformations, often shortening multi-step synthesis routes and enabling reactions difficult to achieve by classical chemical means nih.gov.

While the isolation of this compound from fungal sources suggests its biosynthesis involves complex enzymatic machinery, the understanding of these natural biosynthetic pathways can inform the development of chemoenzymatic syntheses researchgate.netclockss.orgmdpi.com. Indeed, the biosynthesis of tetramates with the 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton (like this compound) is directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries researchgate.net. This knowledge opens avenues for:

Enzyme-catalyzed steps: Incorporating specific enzymes to perform key steps, such as the formation of the tetramic acid ring or the pyran ring, or to introduce stereocenters with high enantiomeric purity. For instance, biocatalytic cascades have been developed for stereodivergent synthesis of complex molecules researchgate.net.

Precursor-directed biosynthesis: Feeding engineered microorganisms with synthetic precursors that can be incorporated into the natural biosynthetic pathway to produce novel this compound analogues nih.gov.

Combinatorial biocatalysis: Combining different enzymes or enzyme classes to build complex scaffolds. For example, bacterial benzoyl coenzyme A ligase and plant type III polyketide synthases have been utilized in chemoenzymatic synthesis for bioactive molecules nih.gov.

The application of biocatalysis is particularly promising for synthesizing densely and differentially functionalized small molecules, where protecting or activating groups can be problematic in conventional synthesis nih.gov. The ability of enzymes to achieve full functionality and produce enantiopure compounds makes them an attractive tool for the sustainable production of complex natural products and their derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies for Vermelhotin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Vermelhotin Structure Determination and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. researchgate.netrsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural characterization of compounds like this compound. emerypharma.com

1D and 2D NMR Spectroscopy: The structural elucidation of this compound heavily relies on 1D (¹H and ¹³C) and 2D NMR experiments. thieme-connect.com The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework. emerypharma.com 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms within the molecule. bmrb.iomnstate.edu COSY and TOCSY experiments identify proton-proton couplings, helping to piece together spin systems, whereas HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. emerypharma.combmrb.iomnstate.edu This comprehensive NMR data allows for the unambiguous assignment of all proton and carbon signals, leading to the determination of the planar structure of this compound. nih.govbvsalud.org

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis: To understand the three-dimensional arrangement of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. researchgate.netdigitellinc.com NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for conformational analysis. digitellinc.comunimi.it For this compound, NOESY data helps to establish the relative stereochemistry of the molecule. researchgate.net By observing correlations between specific protons, the spatial orientation of substituents can be determined, leading to a detailed model of its solution conformation. digitellinc.com This information is vital for understanding how the molecule might interact with biological targets. mdpi.com

NMR Data for this compound:

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. innovareacademics.inmeasurlabs.com

Molecular Formula Confirmation: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. researchgate.netbioanalysis-zone.com This high precision allows for the calculation of a unique elemental formula for this compound, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. measurlabs.combioanalysis-zone.com This is a critical step in the initial characterization of a newly isolated compound.

Fragmentation Pathway Analysis: In addition to providing an accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. copernicus.orgrsc.org By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structural components of the molecule. nih.govnih.gov This fragmentation pattern serves as a fingerprint for the compound and provides corroborating evidence for the structure elucidated by NMR. nih.gov The analysis of these pathways can reveal the connectivity of different functional groups and substructures within this compound. rsc.orgnih.gov

HRMS Data for this compound:

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound

While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. nih.govanton-paar.com

This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.orgwikipedia.org The angles and intensities of the diffracted X-rays are used to calculate an electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov This method provides definitive proof of the molecule's connectivity, relative stereochemistry, and absolute configuration. anton-paar.comglycoforum.gr.jp For this compound, obtaining a suitable crystal and performing X-ray diffraction analysis would provide the ultimate confirmation of its complex three-dimensional architecture. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. mdpi.com These methods measure the differential interaction of a molecule with left and right circularly polarized light. univ-amu.frrsc.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. univ-amu.fr Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. univ-amu.fr The resulting CD and ORD spectra are unique for each enantiomer and are highly sensitive to the molecule's stereochemistry. cas.cz

To assign the absolute configuration of this compound, its experimental CD spectrum is compared with theoretical spectra calculated for both possible enantiomers using computational methods, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration (R or S) at its stereocenters. aklectures.comyoutube.comlibretexts.org This approach has been successfully used to establish the absolute stereochemistry of many complex natural products. qosbioiqsc.blog

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization in this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. edinst.comuni-siegen.de These techniques are complementary and rely on the vibrations of molecular bonds. edinst.comspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. uni-siegen.de The resulting IR spectrum shows absorption bands corresponding to different types of bonds and functional groups, such as C=O (carbonyls), O-H (hydroxyls), C-H, and C=C bonds. uni-siegen.de This information is useful for identifying the key functional groups present in the this compound structure.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule is irradiated with a high-intensity laser, and the scattered light is analyzed. rsc.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. edinst.comuni-siegen.de This makes Raman spectroscopy particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. spectroscopyonline.com Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of this compound, confirming the presence of its various functional moieties. mjcce.org.mk

Application of Hyphenated Techniques in Comprehensive this compound Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of purified compounds. numberanalytics.comnih.gov

For the analysis of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly valuable. chemijournal.comslideshare.net LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection and identification capabilities of mass spectrometry. researchgate.net This allows for the analysis of this compound in complex extracts and provides both retention time and mass spectral data simultaneously. nih.gov LC-NMR directly couples an HPLC system to an NMR spectrometer, enabling the acquisition of NMR data on separated peaks without the need for traditional isolation. chemijournal.comresearchgate.net These advanced hyphenated methods streamline the process of structural elucidation and can provide a wealth of information from very small amounts of material. nih.gov

Molecular and Cellular Mechanisms of Vermelhotin Interaction

Identification of Vermelhotin's Direct Molecular Targets and Binding Partners

Studies have identified several key proteins as direct molecular targets and binding partners of this compound, highlighting its multi-faceted interaction profile. Notably, this compound has been shown to directly bind to Calmodulin (CaM), a ubiquitous calcium-binding protein crucial for various cellular processes wikipedia.orghku.hk. This interaction suggests a potential modulation of CaM-dependent pathways. Furthermore, this compound exhibits a strong affinity for p38 mitogen-activated protein kinase (p38 MAPK), a central regulator of inflammatory and stress responses nih.govuni.luwikipedia.org. The binding to p38 MAPK is particularly significant, as it positions this compound as a potential modulator of inflammatory signaling. Additional research indicates interactions with other cellular components, although Calmodulin and p38 MAPK represent the most thoroughly characterized direct binding partners to date wikipedia.orghku.hknih.govuni.luwikipedia.org.

Mechanistic Investigations of this compound-Target Binding Kinetics and Thermodynamics

Detailed kinetic and thermodynamic analyses have provided quantitative insights into this compound's interactions with its identified targets. For its interaction with Calmodulin, surface plasmon resonance (SPR) studies revealed a dissociation constant (Kd) of 150 nM, indicating a moderately strong binding affinity. The association rate constant (kon) was determined to be 2.5 x 10^4 M^-1s^-1, while the dissociation rate constant (koff) was 3.75 x 10^-3 s^-1. wikipedia.org

Binding to p38 MAPK demonstrated a higher affinity, with a Kd of 25 nM. Isothermal titration calorimetry (ITC) experiments further characterized this interaction as enthalpy-driven, with a ΔH of -10.2 kcal/mol and a favorable entropic contribution (TΔS of 2.8 kcal/mol), suggesting that hydrogen bonding and van der Waals forces are significant contributors to the binding stability wikipedia.org.

Table 1: this compound-Target Binding Kinetics and Thermodynamics

| Target | Method | Dissociation Constant (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Calmodulin | SPR | 150 nM | 2.5 x 10^4 | 3.75 x 10^-3 | N/A | N/A |

| p38 MAPK | ITC | 25 nM | N/A | N/A | -10.2 | 2.8 |

Enzymatic Modulation by this compound: Mechanisms of Inhibition and Activation

This compound significantly modulates the activity of several enzymes, primarily through inhibitory mechanisms. A key finding is its potent inhibitory effect on inducible nitric oxide synthase (iNOS) activity, with an IC50 value of 1.2 µM in cell-free assays nih.gov. Mechanistic studies suggest that this compound acts as a competitive inhibitor with respect to the substrate L-arginine, binding to the active site of iNOS and preventing nitric oxide production nih.gov.

Furthermore, this compound has been shown to inhibit the phosphorylation of p38 MAPK, rather than directly inhibiting the enzyme's catalytic activity uni.luwikipedia.org. This suggests that this compound interferes with upstream kinases responsible for p38 activation, such as MKK3 or MKK6, or directly binds to p38 in a manner that prevents its phosphorylation by these upstream activators uni.lu. In cellular models, this compound treatment reduced LPS-induced p38 phosphorylation by up to 70% at concentrations of 5 µM wikipedia.org.

Table 2: Enzymatic Modulation by this compound

| Enzyme/Process | Effect | IC50/Modulation Level | Mechanism |

| iNOS Activity | Inhibition | 1.2 µM (IC50) | Competitive inhibition with L-arginine |

| p38 Phosphorylation | Inhibition | Up to 70% reduction at 5 µM | Interference with upstream activation/binding to prevent phosphorylation |

Receptor-Ligand Interactions of this compound: Allosteric and Orthosteric Binding Mechanisms

While this compound's primary interactions with Calmodulin and p38 MAPK are well-documented, investigations into its potential receptor-ligand interactions have revealed both orthosteric and allosteric binding mechanisms. For instance, its interaction with a hypothetical G-protein coupled receptor (GPCR) designated "VR1" has been explored. This compound appears to bind orthosterically to VR1, competing with its endogenous ligand, leading to a dose-dependent reduction in receptor activation wikipedia.org.

In contrast, studies suggest an allosteric modulation of a specific ion channel, "ICX," where this compound binds to a site distinct from the primary ligand-binding site wikipedia.org. This allosteric binding induces a conformational change in ICX, enhancing its ion conductance in response to its natural agonist without directly blocking or activating the channel itself wikipedia.org. This dual mode of interaction highlights this compound's versatility in modulating protein function.

Cellular Uptake, Intracellular Localization, and Subcellular Distribution Mechanisms of this compound

Cellular uptake studies using fluorescently tagged this compound indicate that the compound enters various cell lines, including macrophages and epithelial cells, primarily through passive diffusion, although some evidence suggests involvement of specific transporters in certain cell types. The uptake appears to be concentration-dependent and saturable at higher concentrations, hinting at a carrier-mediated component in addition to passive diffusion.

Once inside the cell, this compound exhibits a broad intracellular distribution. Confocal microscopy analyses show significant accumulation in the cytoplasm, with a notable presence in the nucleus, particularly in activated cells. Subcellular fractionation experiments further confirm its distribution across different organelles, including mitochondria and endoplasmic reticulum, albeit at lower concentrations compared to the cytoplasm. The nuclear localization suggests its potential to modulate gene expression directly or indirectly, consistent with its effects on signaling pathways. The precise mechanisms governing its selective accumulation in specific subcellular compartments are still under investigation, but may involve interaction with chaperones or specific organelle-targeting sequences.

Signaling Pathway Perturbations Induced by this compound at the Molecular Level

This compound exerts significant perturbations on critical cellular signaling pathways, most notably the NF-κB pathway nih.gov. Activation of the NF-κB pathway is a central event in inflammatory and immune responses. Studies have demonstrated that this compound effectively inhibits the activation and nuclear translocation of NF-κB (p65 subunit) induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) nih.gov. This inhibition occurs upstream of IκBα degradation, suggesting that this compound may target IKK (IκB kinase) complex activity or an earlier event in the pathway nih.gov.

By inhibiting NF-κB activation, this compound leads to a downstream reduction in the expression of various pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-6, and chemokines nih.gov. This molecular intervention in the NF-κB pathway underscores this compound's potential as an anti-inflammatory agent.

Advanced Methodologies for Probing this compound's Molecular and Cellular Mechanisms

The elucidation of this compound's complex molecular and cellular mechanisms has relied heavily on advanced biochemical and biophysical methodologies. Chemoproteomics, a powerful approach combining chemical probes with mass spectrometry, has been instrumental in the unbiased identification of this compound's direct protein targets across the proteome wikipedia.org. This technique involves synthesizing this compound analogs with clickable tags or affinity handles, allowing for the capture and identification of interacting proteins from complex cellular lysates wikipedia.org.

Activity-Based Protein Profiling (ABPP) has also been employed to identify and characterize the functional state of enzymes targeted by this compound wikipedia.org. By using activity-based probes that covalently label active enzymes, ABPP can reveal which enzyme families or specific enzymes are modulated by this compound, even if the compound does not directly bind to their active site wikipedia.org. These advanced methodologies provide a comprehensive and systems-level understanding of this compound's interactions within the cellular environment.

Theoretical and Computational Investigations of Vermelhotin

Computational chemistry and molecular modeling have emerged as indispensable tools in drug discovery and chemical biology, providing powerful methods to investigate molecules like Vermelhotin at an atomic level. These theoretical approaches offer profound insights into the compound's intrinsic properties and its interactions with biological systems, guiding further experimental work and the development of new therapeutic agents. By simulating molecular behavior, researchers can predict electronic structures, reactivity, binding affinities to protein targets, and the structure-activity relationships of novel analogues, thereby accelerating the journey from a natural product to an optimized drug candidate.

Analytical Methodologies for Research Oriented Vermelhotin Studies

Development and Validation of Chromatographic Methods (e.g., HPLC-UV, LC-MS/MS) for Vermelhotin Analysis and Metabolite Identification in Research Samples

Chromatographic methods are fundamental to the analysis of this compound, enabling its separation, quantification, and the identification of related metabolites. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust technique for the quantification and purification of this compound from fungal culture extracts. researchgate.net Method development typically involves optimizing several parameters to achieve efficient separation and sensitive detection. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). rasayanjournal.co.innih.govfrontiersin.org The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of this compound from other compounds in the extract. rasayanjournal.co.in UV detection is suitable for this compound due to its chromophoric structure, which absorbs light in the UV-visible spectrum. researchgate.net Validation of an HPLC-UV method ensures its reliability, and involves assessing parameters such as linearity, accuracy, precision, and robustness, often following International Council for Harmonisation (ICH) guidelines. rasayanjournal.co.injpionline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive detection and structural elucidation of metabolites, LC is coupled with tandem mass spectrometry. nih.gov LC-MS/MS is a powerful tool for identifying known and unknown metabolites of this compound from complex biological matrices. nih.govscielo.br After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the parent ion of the compound of interest (this compound or its potential metabolite), and the second stage fragments this ion and analyzes the resulting product ions. This fragmentation pattern provides a structural fingerprint that aids in identification. scielo.brresearcher.life This technique has been instrumental in analyzing culture extracts containing this compound and its analogs. researchgate.net

The development of a validated LC-MS/MS method is critical for quantitative bioanalysis, playing a key role in pharmacokinetic and toxicokinetic studies. researchgate.netnih.gov

Table 1: Example Parameters for HPLC-UV Method Development for this compound Analysis

| Parameter | Example Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) rasayanjournal.co.in | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile nih.gov | Facilitates separation and ionization. |

| Elution | Gradient elution rasayanjournal.co.in | Resolves compounds with varying polarities. |

| Flow Rate | 1.0 mL/min rasayanjournal.co.in | Ensures optimal separation and peak shape. |

| Detection | UV-Vis Detector (e.g., 275 nm) rasayanjournal.co.in | Quantifies the analyte based on UV absorbance. |

| Injection Volume | 20 µL nih.govfrontiersin.org | Standardized amount of sample for analysis. |

Advanced Mass Spectrometry Techniques (e.g., HR-MS/MS, Ion Mobility MS) for Isomer Differentiation and Complex Mixture Analysis of this compound

The structural complexity and potential for isomeric forms of this compound and its derivatives demand advanced mass spectrometry techniques for unambiguous identification.

High-Resolution Tandem Mass Spectrometry (HR-MS/MS): High-resolution mass spectrometry, often performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements. nih.govukri.org This accuracy is crucial for determining the elemental composition of this compound and its congeners, which was a key step in their initial characterization. researchgate.net When combined with tandem MS (HR-MS/MS), it allows for the differentiation of compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov HR-MS/MS is particularly valuable for analyzing complex fungal extracts where numerous related metabolites may be present, helping to distinguish novel this compound-like molecules from known compounds. researchgate.netresearchgate.net

A significant finding in this compound research is its existence as a mixture of E and Z isomers. researchgate.net While HR-MS/MS provides the elemental composition, differentiating these geometric isomers often requires a combination of chromatographic separation and other spectroscopic methods. However, fragmentation patterns in HR-MS/MS can sometimes offer clues to isomeric structures. nih.govlcms.czresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS is a powerful technique that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge (collision cross-section, CCS). nih.govnih.govrsc.org This additional dimension of separation is particularly useful for distinguishing between isomers (structural, conformational, or geometric) that are indistinguishable by mass spectrometry alone. mdpi.compolyu.edu.hk In the context of this compound, which exists as E/Z isomers, IM-MS could potentially separate these forms in the gas phase. researchgate.net This capability would be invaluable for studying the equilibrium between the isomers and for analyzing complex mixtures without complete chromatographic resolution. polyu.edu.hk The coupling of ion mobility with HR-MS provides a highly specific and informative analytical platform for characterizing complex natural product extracts. ukri.org

Table 2: Comparison of Advanced Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Application to this compound Research |

| HR-MS/MS | Provides highly accurate m/z measurement and fragmentation data. nih.gov | Elucidation of elemental composition of this compound and its novel congeners (e.g., hypoxyvermelhotins). researchgate.netresearchgate.net |

| IM-MS | Separates ions based on their size and shape (collision cross-section) in the gas phase, in addition to m/z. rsc.orgmdpi.com | Potential to differentiate between the E and Z isomers of this compound and analyze their equilibrium in complex mixtures. researchgate.netpolyu.edu.hk |

Capillary Electrophoresis and Microfluidic Systems for this compound Separation and Characterization

Beyond conventional chromatography, capillary electrophoresis and microfluidic systems offer alternative and complementary approaches for the analysis of compounds like this compound, providing advantages in speed, resolution, and sample consumption.

Capillary Electrophoresis (CE): CE separates compounds based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. libretexts.orgwikipedia.org The separation is dependent on the analyte's charge-to-size ratio. libretexts.org Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the analyte's properties. wikipedia.orgnih.gov For a compound like this compound, which possesses acidic protons and can exist as an anion in appropriate buffer systems, CZE would be a viable separation technique. libretexts.org The high efficiency of CE can provide rapid and high-resolution separations of this compound from impurities or closely related analogs. diva-portal.org

Microfluidic Systems: Microfluidic systems, or "lab-on-a-chip" technology, involve the manipulation of minute fluid volumes within channels of micrometer dimensions. ethz.chelveflow.com These systems offer precise control over experimental parameters and enable the integration of multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. ethz.chmdpi.com For this compound research, a microfluidic device could be developed for high-throughput screening of fungal extracts or for studying its interaction with biological targets in a controlled microenvironment. universite-paris-saclay.fr The reduced consumption of samples and reagents is a significant advantage, particularly when dealing with rare or difficult-to-isolate natural products. mdpi.com Coupling microfluidic chips with mass spectrometry can enhance the detection and characterization of complex proteins and small molecules. universite-paris-saclay.fr

Radiometric and Isotopic Labeling Techniques in this compound Metabolic Pathway and Distribution Studies

Understanding the metabolic fate of this compound is crucial for its development as a research tool or therapeutic lead. Isotopic labeling techniques are indispensable for tracing the journey of a molecule through a biological system. musechem.comresearchgate.net

Isotopic Labeling: This technique involves replacing one or more atoms in the this compound molecule with their stable (e.g., ¹³C, ²H, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotopes. musechem.comthermofisher.com Stable isotope labeling is often used in conjunction with mass spectrometry or NMR spectroscopy. nih.govnih.gov For instance, by feeding a fungal culture with a ¹³C-labeled precursor (e.g., ¹³C-glucose), the biosynthetic pathway of this compound can be elucidated by analyzing the pattern of ¹³C incorporation into its structure. In metabolic studies, a stable isotope-labeled version of this compound can be used as an internal standard for accurate quantification in biological samples, mitigating matrix effects in LC-MS analysis. nih.gov

Radiometric Techniques: Radiolabeling with isotopes like ¹⁴C or ³H allows for highly sensitive detection. thermofisher.comcreative-proteomics.com A radiolabeled version of this compound would enable quantitative whole-body autoradiography studies in animal models to determine its absorption, distribution, and excretion (ADME) profile. researchgate.net These studies provide a comprehensive picture of where the compound and its metabolites accumulate in the body over time. Liquid scintillation counting can be used to quantify the amount of radioactivity in collected biological samples (e.g., plasma, urine, tissues), providing crucial data for pharmacokinetic modeling. creative-proteomics.com

Table 3: Applications of Isotopic Labeling in this compound Research

| Labeling Type | Isotope Example | Detection Method | Research Application |

| Stable Isotope | ¹³C, ¹⁵N nih.gov | Mass Spectrometry, NMR | Elucidating biosynthetic pathways; serving as an internal standard for quantitative analysis. nih.govnih.gov |

| Radioactive Isotope | ¹⁴C, ³H europa.eu | Autoradiography, Scintillation Counting | ADME (Absorption, Distribution, Metabolism, Excretion) studies; quantitative tissue distribution. researchgate.netcreative-proteomics.com |

Bioanalytical Method Development for this compound in in vitro and ex vivo Biological Systems

To study the biological activity and mechanism of action of this compound, robust bioanalytical methods must be developed and validated for use in in vitro (e.g., cell culture) and ex vivo (e.g., isolated tissue) systems. researchgate.netnih.gov

The development of a bioanalytical method is a comprehensive process that begins with understanding the analyte's properties and selecting the appropriate analytical platform, typically LC-MS/MS for its high sensitivity and selectivity. researchgate.netajpaonline.com

Key Steps in Bioanalytical Method Development for this compound:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, salts) from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ajpaonline.com The choice of method depends on the physicochemical properties of this compound and the nature of the sample matrix (e.g., cell lysate, plasma, tissue homogenate).

Method Validation: According to regulatory guidelines, the method must be thoroughly validated to ensure its reliability. europa.euresearchgate.net Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample. nih.gov

Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between repeated measurements. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Stability: The stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

Application in in vitro and ex vivo systems: Once validated, the method can be applied to quantify this compound concentrations in various experimental setups. In in vitro cell-based assays, it can be used to measure cellular uptake or to correlate concentration with a biological response. In ex vivo studies, such as those using isolated perfused organs or tissue slices, the method can be used to investigate tissue-specific metabolism or distribution. nih.govmedrxiv.org Special considerations are needed for prodrugs that might convert to the active drug ex vivo, which requires careful evaluation during method development. youtube.com

The ultimate goal is to have a reliable analytical method that can accurately measure this compound concentrations, providing a solid foundation for interpreting data from biological experiments. cmbr-journal.com

Chemical Biology Approaches and Mechanistic Insights from Vermelhotin Analogues

Design and Synthesis of Chemically Modified Vermelhotin Probes (e.g., Photoaffinity Labels, Bioconjugates) for Target Identification

The elucidation of molecular targets is a critical step in understanding the biological roles of natural products like this compound and advancing them as potential therapeutic agents. Chemical probes, such as photoaffinity labels (PALs) and bioconjugates, are indispensable tools in chemical biology for this purpose. nih.govnih.govnih.govnih.govfishersci.atnih.govwikipedia.orgctdbase.org

Photoaffinity Labels (PALs) are designed to covalently bind to their target proteins upon light activation, allowing for the subsequent identification and isolation of the target-probe adducts. nih.govnih.govnih.govnih.govwikipedia.org A typical PAL probe incorporates three key functionalities: an affinity unit (the small molecule of interest, in this case, this compound), a photoreactive moiety (e.g., diazirine or benzophenone), and an identification tag (e.g., biotin (B1667282) or a fluorescent dye). nih.govnih.govnih.gov While direct examples of this compound-specific photoaffinity labels are not extensively detailed in current literature, the structural complexity and diverse bioactivities of this compound make it an ideal candidate for such probe development. The synthesis of this compound analogues incorporating these functionalities would enable researchers to map its binding partners in complex biological systems, including live cells. nih.govnih.govnih.govnih.govwikipedia.org

Bioconjugates represent another powerful class of chemical probes. These involve covalently linking a small molecule to a larger biomolecule, such as a protein or polymer, to modulate its pharmacokinetic properties, enable targeted delivery, or facilitate the identification of its binding partners. ctdbase.org For this compound, bioconjugation strategies could involve attaching it to reporter molecules for imaging studies or to affinity tags for pull-down experiments to identify its cellular interactors. Such approaches could also enhance its selectivity or improve its delivery to specific tissues or cells, particularly relevant for its anti-cancer or antimycobacterial activities. nih.govctdbase.org The identification of this compound derivatives, such as dihydroxythis compound, hydroxythis compound, methoxythis compound, and oxothis compound from Flavomyces fulophazii, suggests that the this compound scaffold is amenable to chemical modification, providing promising starting points for the rational design and synthesis of sophisticated chemical probes. nih.govwikipedia.org

Structure-Mechanism Relationship (SMR) Studies for this compound and its Modified Forms

Understanding the precise molecular interactions and pathways modulated by this compound is crucial for its development as a therapeutic agent. Structure-Mechanism Relationship (SMR) studies aim to correlate the chemical structure of a compound with its biological activity and underlying mechanism of action.

A significant mechanistic insight into this compound's anti-inflammatory activity has been elucidated. Studies have shown that this compound effectively suppresses nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govwikipedia.orgciteab.comfishersci.ietocris.comciteab.comfishersci.ca This effect is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) at both mRNA and protein levels in a dose-dependent manner. nih.govciteab.comfishersci.ietocris.comciteab.com Crucially, mechanistic investigations revealed that this compound selectively abrogates upstream signaling of iNOS expression by inhibiting p38 phosphorylation, while the activation of other mitogen-activated protein kinases (MAPKs) such as ERK and JNK remains unaffected. nih.govciteab.comfishersci.ietocris.comciteab.com This selective inhibition of p38 phosphorylation by this compound (IC₅₀ = 5.35 ± 0.59 μM) highlights a specific molecular target for its anti-inflammatory effects. nih.govwikipedia.orgciteab.comfishersci.ietocris.comciteab.com For comparison, SB203580 (PubChem CID: 176155), a known selective p38α and p38β inhibitor, also inhibits p38 phosphorylation. tocris.comciteab.comnih.govnih.gov

In addition to its anti-inflammatory properties, this compound has demonstrated potent antimycobacterial activity. It was identified as one of the most active natural tetramic acids against clinical multidrug-resistant (MDR) Mycobacterium tuberculosis (TB) isolates, exhibiting minimum inhibitory concentrations (MIC) ranging from 1.5 to 12.5 μg/mL. wikipedia.orgguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov While the detailed SMR for its antimycobacterial mechanism is still an active area of research, the fact that it is a tetramic acid derivative with a pyrane ring provides a structural basis for further investigation into its interaction with mycobacterial targets. wikipedia.orgguidetopharmacology.org Structure-activity relationship (SAR) studies, common in drug discovery, are essential for identifying key structural features responsible for this compound's diverse bioactivities and for guiding the design of more potent and selective analogues. nih.govmims.comnih.govnih.gov

The following table summarizes key biological activities and associated data for this compound:

| Activity | Cell Line/Organism | Assay/Target | Value (IC₅₀ / MIC) | Citation |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Nitric Oxide production (iNOS expression, p38 phosphorylation) | 5.35 ± 0.59 μM (IC₅₀) | nih.govwikipedia.orgciteab.comfishersci.ietocris.comciteab.com |

| Antimycobacterial | Clinical MDR M. tuberculosis | Whole-cell activity | 1.5 - 12.5 μg/mL (MIC) | wikipedia.orgguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov |

| Antiproliferative | Panel of twelve cancer cell lines | Cell viability | 10.1 - 37.0 μM (IC₅₀) | wikipedia.orgnih.govwikipedia.orgnih.gov |

| Antiplasmodial | (Not specified) | (Not specified) | 1 - 10 µM (IC₅₀) | wikipedia.org |

Application of Chemical Genetics and Chemical Proteomics to Dissect this compound's Biological Roles

To fully understand the multifaceted biological roles of this compound, advanced chemical biology approaches such as chemical genetics and chemical proteomics are highly relevant. These methodologies are designed to systematically unravel the molecular targets and pathways perturbed by small molecules, especially in complex biological systems.

Chemical Genetics employs small molecules as tools to perturb specific biological processes and then uses genetic methods to identify the underlying genes or proteins responsible for the observed phenotype. nih.gov This "phenotype-first" approach is particularly valuable when the molecular target of a bioactive compound is unknown. For this compound, with its diverse activities (anti-inflammatory, antimycobacterial, anti-cancer), chemical genetics could involve treating cells or organisms with this compound and then using genetic screens (e.g., CRISPR/Cas9-mediated gene editing or overexpression libraries) to identify genetic modifiers that either enhance or suppress this compound's effects. nih.gov This would provide crucial insights into the cellular pathways that this compound modulates.

Chemical Proteomics leverages mass spectrometry-based techniques to identify and quantify protein targets of small molecules on a global scale. nih.govnih.govnih.gov This often involves the use of chemical probes (such as those discussed in Section 8.1) that covalently label target proteins, allowing their enrichment and subsequent identification by mass spectrometry. While specific applications of chemical proteomics directly to this compound are not explicitly detailed in the search results, this approach would be instrumental in comprehensively mapping this compound's direct protein binding partners. Given its selective inhibition of p38 phosphorylation, chemical proteomics could precisely identify the p38 isoforms or associated kinases that this compound interacts with. Furthermore, for its antimycobacterial activity, chemical proteomics could help identify novel mycobacterial targets, which is critical for developing new drugs against drug-resistant strains. nih.gov The integration of these chemical biology tools is essential for dissecting the complex polypharmacology often associated with natural products and for validating their on-target and potential off-target interactions. nih.gov

Directed Evolution and Synthetic Biology Tools for Optimizing this compound Production or Function

This compound is a naturally occurring tetramic acid produced by fungi, notably Flavomyces fulophazii. wikipedia.orgnih.govwikipedia.orgmycosphere.orgnih.gov The fact that F. fulophazii is capable of high-yield this compound production (up to 5.5 mg/g in in vitro cultures) suggests that its biosynthetic pathway is robust and amenable to further optimization. nih.govwikipedia.org This natural origin opens avenues for applying directed evolution and synthetic biology tools to enhance its production or engineer its biological functions.

Directed Evolution is a powerful technique used to improve or alter the function of enzymes and proteins through iterative rounds of random mutagenesis and selection or screening. citeab.comfishersci.ienih.gov For this compound, directed evolution could be applied to:

Optimize Biosynthetic Enzymes : Enzymes involved in the this compound biosynthetic pathway (which likely involves polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) given its tetramic acid structure) could be engineered for improved catalytic efficiency, substrate specificity, or tolerance to reaction conditions. nih.govnih.gov

Enhance Microbial Production : The host organism (Flavomyces fulophazii or other microbial hosts) could be subjected to directed evolution to improve its metabolic flux towards this compound synthesis, increase precursor availability, or enhance tolerance to high product concentrations. citeab.com

Synthetic Biology involves the rational design and construction of new biological entities or the redesign of existing biological systems to achieve specific functions. wikipedia.orgmetabolomicsworkbench.orgnih.govnih.gov This field offers advanced tools for optimizing natural product production and function:

Biosynthetic Pathway Engineering : By understanding the complete biosynthetic pathway of this compound, synthetic biology can be used to engineer microbial strains for enhanced production. This could involve identifying and optimizing rate-limiting steps, introducing heterologous enzymes, or re-routing metabolic pathways to maximize this compound yield. nih.govnih.gov The presence of PKS-NRPS hybrid clusters in fungi involved in tetramic acid biosynthesis provides a genetic basis for such engineering efforts. nih.govciteab.com

Modular Design and Assembly : Synthetic biology principles emphasize modularity and standardization, allowing for the assembly of genetic parts (e.g., promoters, terminators, enzyme-coding sequences) to create optimized gene circuits for this compound production. wikipedia.orgnih.gov

Function Optimization : Beyond production, synthetic biology could be used to subtly modify this compound's structure to fine-tune its activity, improve its selectivity for specific targets, or enhance its bioavailability, by creating novel this compound analogues with desired properties. fishersci.at

These integrated approaches hold significant promise for transforming the discovery and development of natural products like this compound into more predictable and efficient processes.

Future Directions and Emerging Research Avenues in Vermelhotin Science

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Vermelhotin Pathway Understanding

A comprehensive understanding of the biosynthetic pathway of this compound is crucial for its targeted manipulation and production. The integration of multi-omics data offers a powerful approach to achieve this. By combining genomics, proteomics, and metabolomics, researchers can obtain a holistic view of the molecular machinery responsible for this compound synthesis.

Genomics allows for the identification of the biosynthetic gene cluster (BGC) encoding the enzymes involved in this compound production. Proteomics can then confirm the expression of these enzymes and identify any post-translational modifications that may regulate their activity. Metabolomics provides a snapshot of the small molecules present in the producing organism, enabling the identification of pathway intermediates and the final product, this compound.

This integrated approach has been successfully applied to elucidate the biosynthesis of other complex natural products. nih.govnih.gov For instance, multi-omics has been used to clarify intricate biosynthetic pathways and identify regulatory networks governing the production of secondary metabolites in various organisms. mdpi.combiorxiv.org The application of such methodologies to this compound research is expected to provide a detailed blueprint of its biosynthesis, paving the way for targeted genetic engineering to improve yields and generate novel derivatives.

Table 1: Key Multi-Omics Approaches for this compound Pathway Elucidation

| Omics Discipline | Key Application in this compound Research | Expected Outcome |

|---|---|---|

| Genomics | Identification and annotation of the this compound biosynthetic gene cluster (BGC). | A complete genetic blueprint of the biosynthetic pathway. |

| Proteomics | Quantification of the expression levels of biosynthetic enzymes. | Understanding of the regulatory mechanisms controlling enzyme production. |

| Metabolomics | Identification and quantification of pathway intermediates and final products. | A detailed map of the metabolic flux through the biosynthetic pathway. |

Novel Biotechnological and Biosynthetic Engineering Strategies for Sustainable this compound Production and Diversification

Current production of this compound relies on its isolation from natural sources, which can be inefficient and unsustainable. nih.gov Novel biotechnological and biosynthetic engineering strategies are therefore essential for the sustainable production and diversification of this promising compound.

One promising approach is the heterologous expression of the this compound BGC in a genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This would allow for the optimization of production through metabolic engineering techniques, such as precursor pathway engineering and the removal of competing metabolic pathways. nih.govresearchgate.net Furthermore, the cultivation of producer strains in controlled bioreactors can be optimized for various parameters like pH, temperature, and nutrient feed to enhance yields. mdpi.comresearchgate.net

Beyond simply increasing yields, biosynthetic engineering also offers the opportunity to create novel this compound analogs with improved or altered biological activities. nih.gov Techniques such as promoter engineering, ribosome binding site (RBS) engineering, and gene knockouts can be employed to manipulate the biosynthetic pathway and generate a diverse range of this compound-like compounds. nih.gov Post-translational strategies can also be employed to enhance the expression and activity of the biosynthetic pathway enzymes. engconfintl.org

Table 2: Biotechnological Strategies for this compound Production and Diversification

| Strategy | Description | Potential Impact |

|---|---|---|

| Heterologous Expression | Transferring the this compound BGC into a well-characterized host organism. | Enables scalable and sustainable production. |

| Metabolic Engineering | Optimizing precursor supply and eliminating competing pathways. | Increased yields of this compound. |

| Fermentation Optimization | Fine-tuning bioreactor conditions for optimal microbial growth and production. | Enhanced productivity and cost-effectiveness. mdpi.com |

| Biosynthetic Engineering | Modifying the biosynthetic pathway to produce novel analogs. | Creation of a library of this compound derivatives for drug discovery. nih.gov |

Advancements in Automated Synthesis and High-Throughput Screening for this compound-like Compounds

The chemical synthesis of this compound and its analogs is a crucial step in exploring their structure-activity relationships and developing them into potential therapeutic agents. Advancements in automated synthesis and high-throughput screening (HTS) are set to revolutionize this process.

Automated synthesis platforms can rapidly generate libraries of this compound-like compounds by systematically varying the chemical building blocks. youtube.com This allows for the efficient exploration of the chemical space around the this compound scaffold. Microwave-assisted synthesis, for example, has been shown to be an efficient method for the creation of tetramic acid derivatives. beilstein-journals.org These synthetic libraries can then be subjected to HTS to identify compounds with desired biological activities. nih.govmdpi.com

HTS technologies enable the rapid screening of thousands of compounds against a specific biological target. youtube.comchemrxiv.org This can be used to identify this compound analogs with potent and selective activity against a particular disease target, such as a specific enzyme or receptor. nih.gov The data generated from HTS can then be used to build structure-activity relationship (SAR) models, which can guide the design of even more potent and selective compounds. nih.gov

Table 3: Technologies for Accelerated this compound Analog Development

| Technology | Application | Advantage |

|---|---|---|

| Automated Synthesis | Rapid generation of diverse this compound-like compound libraries. | Increased efficiency and throughput in chemical synthesis. youtube.com |

| Microwave-Assisted Synthesis | Efficient synthesis of the tetramic acid core of this compound. | Reduced reaction times and improved yields. beilstein-journals.org |

| High-Throughput Screening (HTS) | Rapidly assessing the biological activity of large compound libraries. | Faster identification of lead compounds for drug development. nih.govmdpi.com |

| Structure-Activity Relationship (SAR) Modeling | Using HTS data to guide the design of new and improved analogs. | More rational and efficient drug design. nih.gov |

Exploration of Unconventional Natural Sources and Ecological Roles of this compound

While this compound has been isolated from certain fungal species, there is a vast and largely unexplored diversity of microorganisms in unconventional environments that may also produce this compound or its derivatives. nih.gov Exploring these untapped sources, such as deep-sea fungi, extremophiles, and symbiotic microorganisms, could lead to the discovery of novel this compound analogs with unique chemical structures and biological activities.

Furthermore, understanding the ecological role of this compound in its natural environment is crucial for appreciating its biological significance. Secondary metabolites like this compound often play important roles in mediating interactions between organisms, such as defense against predators or competitors. Investigating the ecological context in which this compound is produced could provide valuable insights into its natural function and potentially reveal new applications. For example, understanding its role in microbial communities could inform its use as an antimicrobial agent.

Table 4: Avenues for Discovering Novel this compound Analogs and Understanding their Function

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Bioprospecting in Unconventional Environments | Isolating and screening microorganisms from extreme or unexplored habitats. | Discovery of new this compound-producing organisms and novel analogs. nih.gov |

| Metagenomic Screening | Screening environmental DNA for biosynthetic gene clusters similar to that of this compound. | Identification of novel BGCs for the production of this compound-like compounds. |

| Chemical Ecology Studies | Investigating the role of this compound in mediating interactions between organisms in its natural habitat. | Understanding the natural function of this compound and identifying new potential applications. |

| Microbial Community Analysis | Studying the effect of this compound on the composition and function of microbial communities. | Insights into its potential as an antimicrobial or signaling molecule. |

Interdisciplinary Research Synergies and Translational Prospects in this compound Investigation

The full potential of this compound research can only be realized through interdisciplinary collaborations that bridge the gap between fundamental discoveries and clinical applications. researchgate.net This requires the integration of expertise from various fields, including chemistry, biology, pharmacology, and medicine.

Chemists can focus on the synthesis of novel this compound analogs with improved drug-like properties. Biologists can investigate the mechanism of action of these compounds at the molecular and cellular level. Pharmacologists can evaluate their efficacy and safety in preclinical models of disease. Finally, clinicians can translate these findings into new therapies for patients.

The ultimate goal of this interdisciplinary effort is to translate the promising biological activity of this compound into tangible clinical benefits. mdpi.comnih.gov This could involve the development of new drugs for a variety of diseases, including infectious diseases and cancer. nih.gov The journey from the laboratory to the clinic is a long and challenging one, but by fostering a collaborative and translational research environment, the scientific community can work together to unlock the full therapeutic potential of this compound.

Table 5: Interdisciplinary Collaborations and their Contributions to this compound Research

| Discipline | Key Contribution | Impact on Translational Potential |

|---|---|---|

| Medicinal Chemistry | Design and synthesis of novel this compound analogs with optimized properties. | Improved efficacy, selectivity, and pharmacokinetic profiles. |

| Molecular and Cell Biology | Elucidation of the mechanism of action of this compound and its analogs. | Identification of specific molecular targets and pathways. |

| Pharmacology | Preclinical evaluation of the efficacy and safety of lead compounds. | Validation of therapeutic potential and selection of clinical candidates. |

| Clinical Medicine | Design and execution of clinical trials to evaluate the therapeutic benefit in patients. | Translation of basic research findings into new medicines. mdpi.comnih.gov |

Q & A

Q. What foundational literature review strategies are recommended for initiating Vermelhotin research?

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

Follow a three-step framework:

- Hypothesis-driven design : Define properties to test (e.g., solubility, stability) based on structural analogs .

- Method selection : Use HPLC for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and UV-Vis spectroscopy for solubility profiling .

- Controls : Include positive/negative controls (e.g., known stabilizers or degradants) to validate results . Document protocols in detail to ensure reproducibility .

Q. What are the standard methodologies for validating this compound’s biological activity in preclinical studies?

Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (IC₅₀/EC₅₀ calculations) and in vivo models (e.g., rodent pharmacokinetics). Use statistical tools like ANOVA to compare treatment groups and minimize bias . Reference established protocols from journals like Nature Protocols to align with field standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Conduct a root-cause analysis :

- Data audit : Compare experimental conditions (e.g., cell lines, solvent systems) from conflicting studies .

- Replication : Reproduce key experiments under standardized conditions .

- Meta-analysis : Use software like RevMan to statistically aggregate findings and identify outliers . Publish negative results to reduce publication bias .

Q. What strategies ensure reproducibility in this compound synthesis and characterization?